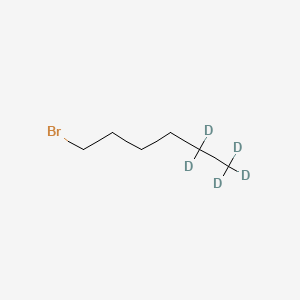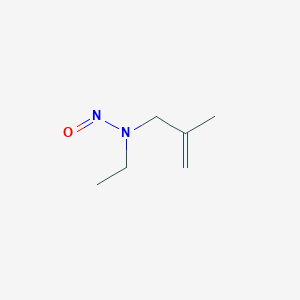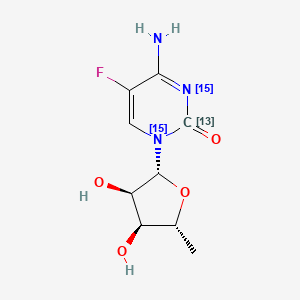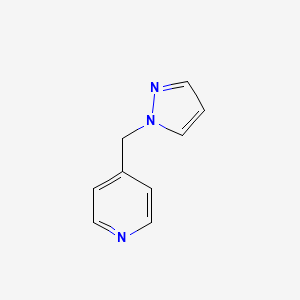
N4,3',5'-Tribenzoyl,2'-deoxy-2'beta-fluoro-2'C-alpha-methyl Cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4,3’,5’-Tribenzoyl,2’-deoxy-2’beta-fluoro-2’C-alpha-methyl Cytidine is a synthetic nucleoside analog. It is an impurity of Sofosbuvir, a prodrug metabolized to the active antiviral agent 2’-deoxy-2’-alpha-fluoro-beta-C-methyluridine-5’-monophosphate. Sofosbuvir is currently being investigated in phase 3 clinical trials for the treatment of hepatitis C.
Métodos De Preparación
The synthesis of N4,3’,5’-Tribenzoyl,2’-deoxy-2’beta-fluoro-2’C-alpha-methyl Cytidine involves multiple steps, including the protection of hydroxyl groups, fluorination, and benzoylation. The reaction conditions typically involve the use of reagents such as benzoyl chloride, fluorinating agents, and protecting groups like silyl ethers. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
N4,3’,5’-Tribenzoyl,2’-deoxy-2’beta-fluoro-2’C-alpha-methyl Cytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles like sodium azide or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N4,3’,5’-Tribenzoyl,2’-deoxy-2’beta-fluoro-2’C-alpha-methyl Cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: It serves as a tool for studying the mechanisms of nucleoside metabolism and antiviral activity.
Medicine: As an impurity of Sofosbuvir, it is relevant in the development and quality control of antiviral drugs.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N4,3’,5’-Tribenzoyl,2’-deoxy-2’beta-fluoro-2’C-alpha-methyl Cytidine involves its conversion to the active metabolite 2’-deoxy-2’-alpha-fluoro-beta-C-methyluridine-5’-monophosphate. This metabolite inhibits the hepatitis C virus NS5B polymerase, preventing viral replication. The molecular targets and pathways involved include the incorporation of the active metabolite into the viral RNA, leading to chain termination.
Comparación Con Compuestos Similares
N4,3’,5’-Tribenzoyl,2’-deoxy-2’beta-fluoro-2’C-alpha-methyl Cytidine can be compared with other nucleoside analogs such as:
2’-deoxy-2’-alpha-fluoro-beta-C-methyluridine: The active metabolite of Sofosbuvir.
2’-deoxy-2’-beta-fluoro-2’C-methyl Cytidine: A related compound with similar antiviral properties.
2’-deoxy-2’-beta-fluoro-2’C-methyluridine: Another nucleoside analog with antiviral activity. The uniqueness of N4,3’,5’-Tribenzoyl,2’-deoxy-2’beta-fluoro-2’C-alpha-methyl Cytidine lies in its specific structure and its role as an impurity in the synthesis of Sofosbuvir.
Propiedades
Fórmula molecular |
C31H26FN3O7 |
|---|---|
Peso molecular |
571.6 g/mol |
Nombre IUPAC |
[(2R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26FN3O7/c1-31(32)25(42-28(38)22-15-9-4-10-16-22)23(19-40-27(37)21-13-7-3-8-14-21)41-29(31)35-18-17-24(34-30(35)39)33-26(36)20-11-5-2-6-12-20/h2-18,23,25,29H,19H2,1H3,(H,33,34,36,39)/t23-,25?,29-,31-/m1/s1 |
Clave InChI |
MXEQSUUFNWPUJH-YHBPSVDSSA-N |
SMILES isomérico |
C[C@@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5)F |
SMILES canónico |
CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)









![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)

![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
